molecular formula C11H9BrN2O2S B13684338 Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

Cat. No.: B13684338
M. Wt: 313.17 g/mol
InChI Key: HCYRPCHGWHJWEF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of these rings makes it a valuable compound in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized thiazoles.

Scientific Research Applications

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate hydrobromide

Uniqueness

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom on the pyridine ring, which allows for further functionalization and derivatization. This makes it a versatile compound for various chemical and biological applications .

Biological Activity

Ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

This compound features a thiazole ring fused with a brominated pyridine moiety, which enhances its reactivity and biological profile. The presence of the ethyl ester group contributes to its solubility and bioavailability.

Target Enzymes and Pathways

The compound primarily targets UDP-N-acetylmuramate/L-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, this compound disrupts the peptidoglycan biosynthesis pathway , leading to antibacterial effects.

Interaction with Biological Systems

The compound engages in protein-ligand interactions , affecting various biochemical pathways. It may also influence receptor activity within biological systems, contributing to its pharmacological effects.

Biological Activities

This compound has demonstrated several biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
    • Effective against fungal strains, showcasing broad-spectrum antimicrobial potential.
  • Anticancer Potential :
    • Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
    • Structure-activity relationship (SAR) analyses reveal that modifications to the thiazole or pyridine rings can enhance cytotoxic activity .
  • Anticonvulsant Effects :
    • Some thiazole derivatives have shown anticonvulsant properties in animal models, indicating potential for neurological applications .

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against E. coli and S. aureus, demonstrating effective inhibition at low concentrations .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Bacillus subtilis64

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibited IC50 values below 20 µM, indicating significant cytotoxicity. The compound's mechanism involves inducing apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3

InChI Key

HCYRPCHGWHJWEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br

Origin of Product

United States

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